molecular formula C35H32N4O4 B177624 N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide CAS No. 125515-31-3

N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide

Katalognummer: B177624
CAS-Nummer: 125515-31-3
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: DMFVVKPXZHMPKX-XDFJSJKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide is a useful research compound. Its molecular formula is C35H32N4O4 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Studies

N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide is a compound of interest in the field of medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. For instance, research has demonstrated the synthesis of new heterocyclic compounds by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, leading to derivatives that exhibit significant biological activities (Kuznetsov et al., 2007). Similarly, the synthesis of pyrido[3,4-d]pyrimidines involves the condensation of related compounds, yielding products that are crucial in further pharmaceutical research (Ratemi et al., 1993).

Antimicrobial and Antiproliferative Applications

The structural moiety of this compound serves as a backbone in the development of compounds with antimicrobial properties. Research by Devarasetty et al. (2019) highlights the synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, where morpholine substitution has shown potent anti-bacterial activity (Devarasetty et al., 2019). Moreover, compounds derived from similar structures have been investigated for their antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2015).

Enzyme Inhibition and Biological Activity

Compounds structurally related to this compound have been evaluated for their enzyme inhibition properties and biological activities. For example, the synthesis and evaluation of heterocyclic carboxamides, including those with morpholine groups, have shown promise as potential antipsychotic agents, suggesting a broad spectrum of pharmacological activities (Norman et al., 1996).

Wirkmechanismus

Target of Action

The compound, also known as N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide, is a purine nucleoside analog . The primary targets of purine nucleoside analogs are typically enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase . These enzymes play crucial roles in DNA replication and repair, making them key targets for many antitumor agents .

Mode of Action

The compound interacts with its targets by mimicking the structure of natural purine nucleosides, which are the building blocks of DNA . By integrating into the DNA during replication, it can cause premature termination of the growing DNA chain . This results in the inhibition of DNA synthesis and induction of apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway, leading to the disruption of DNA replication and repair . This can trigger the intrinsic apoptosis pathway, resulting in cell death . The downstream effects include the reduction of tumor growth and proliferation .

Pharmacokinetics

Like other purine nucleoside analogs, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This leads to the death of tumor cells, thereby reducing tumor growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name

N-[1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N4O4/c40-25-30-23-38(24-32(43-30)39-22-21-31(37-34(39)42)36-33(41)26-13-5-1-6-14-26)35(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,30,32,40H,23-25H2,(H,36,37,41,42)/t30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFVVKPXZHMPKX-XDFJSJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125515-31-3
Record name Benzamide, N-[1,2-dihydro-1-[6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-, (2R-cis)- (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.